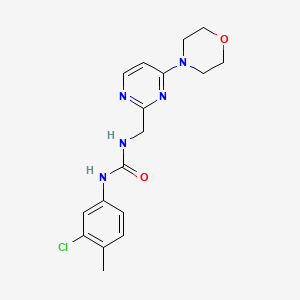
1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU is a urea-based compound that has shown promising results in scientific research for its ability to modulate various biological pathways. In
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Mannich bases, including compounds structurally related to 1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, have been synthesized and evaluated for their effectiveness as corrosion inhibitors on mild steel surfaces in hydrochloric acid solutions. These studies demonstrate that such compounds can offer cost-effective solutions for protecting metal surfaces against corrosion, with efficiency that varies based on the molecular structure and environmental conditions (Jeeva et al., 2015).
Plant Morphogenesis
Research into urea derivatives has uncovered their significant potential in regulating plant growth and development. Certain urea compounds exhibit cytokinin-like activity, promoting cell division and differentiation in plant tissues. This has implications for agricultural practices and biotechnology, where such compounds could be utilized to enhance crop yields and facilitate plant propagation (Ricci & Bertoletti, 2009).
Supramolecular Chemistry
Urea derivatives have also been explored for their ability to dimerize through hydrogen bonding, forming stable supramolecular structures. This property is of interest in the design of new materials and molecular assemblies with specific functionalities. The high dimerization constant of certain ureidopyrimidinones makes them valuable building blocks for developing complex molecular systems (Beijer et al., 1998).
Drug Development
In the pharmaceutical domain, compounds with the 1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea framework have been synthesized as potential imaging agents for Parkinson's disease and as inhibitors of specific enzymes relevant to cancer therapy. For example, synthesis and evaluation of certain derivatives have shown promise for imaging LRRK2 enzyme activity in Parkinson's disease models, highlighting the compound's potential in diagnostic applications (Wang et al., 2017).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-12-2-3-13(10-14(12)18)21-17(24)20-11-15-19-5-4-16(22-15)23-6-8-25-9-7-23/h2-5,10H,6-9,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENKFMPQALKBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

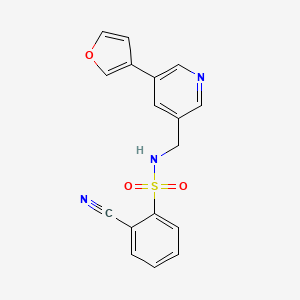

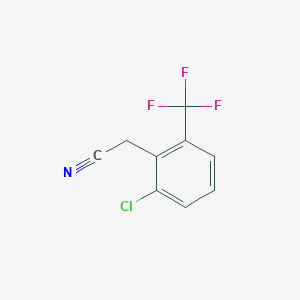
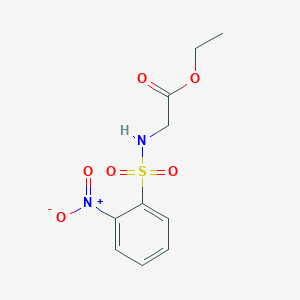
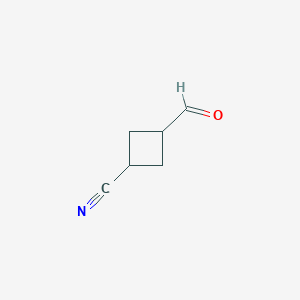
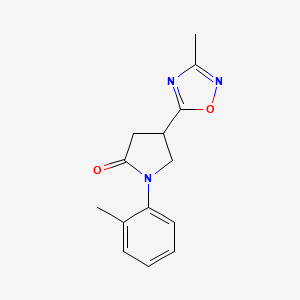
![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2966151.png)
![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2966153.png)
![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2966155.png)
![N-ethyl-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2966156.png)
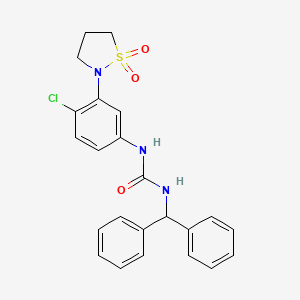

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)
